N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Description
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N7O2S and its molecular weight is 445.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiophene and its substituted derivatives, which this compound contains, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the thiophene nucleus, which has been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Thiophene compounds are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This could impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body.
Result of Action
Given the therapeutic properties associated with thiophene compounds , it’s possible that the compound could have effects such as reducing inflammation, modulating estrogen receptors, inhibiting microbial growth, or even exhibiting anti-cancer properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s solubility could be influenced by the solvent environment, which could impact its absorption and distribution within the body .
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-12-6-7-15(9-13(12)2)28-19-16(11-23-28)20(30)26-22(25-19)29-18(10-14(3)27-29)24-21(31)17-5-4-8-32-17/h4-11H,1-3H3,(H,24,31)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQABGLFOVKAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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